1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
This compound's derivatives have been explored for their catalytic roles and synthetic applications. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been utilized as an efficient, halogen-free, and reusable Brønsted acidic ionic liquid catalyst for the synthesis of polyhydroquinoline derivatives via a one-pot condensation process. This method is praised for being clean, simple, and providing high yield over a short reaction time, with the catalyst being recyclable and reusable without significant loss in activity (N. G. Khaligh, 2014).
Biological Activities
Imidazo[2,1-a]isoquinolines, compounds structurally related to the queried chemical, have garnered interest due to their diverse biological activities. These include anti-inflammatory, potential antirhinoviral, long-acting local anesthetic, antiulcer properties, and non-hormonal contragestational activities in both hamsters and rats. The synthesis of these compounds involves various cyclization techniques, demonstrating their potential in medicinal chemistry for developing new therapeutic agents (Rui Hou et al., 2004).
Anticancer Potential
Another study focused on the synthesis and evaluation of polyhydroquinoline derivatives, catalyzed by 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl), highlighted the anticancer activity of these derivatives against human breast cancer cells (MCF7). This indicates the potential therapeutic applications of compounds within the same chemical family as 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide in oncology (S. C. Jadhvar et al., 2017).
Corrosion Inhibition
Research into N-heterocyclic compounds based on 8-hydroxyquinoline, which share structural similarities with the compound , has shown efficient corrosion inhibition for mild steel in HCl solution. This suggests that derivatives of "this compound" could also find applications in corrosion prevention and materials science (M. Rbaa et al., 2020).
Enzyme Inhibition
The compound and its derivatives also exhibit promise in enzyme inhibition, which is crucial for the development of new drugs. For example, hetaryl sulfonamides, which could include derivatives of the queried compound, have shown impressive inhibition profiles against carbonic anhydrase (CA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This indicates potential for the development of drugs targeting these enzymes, with implications for treating conditions like glaucoma, Alzheimer's disease, and others (P. Taslimi et al., 2017).
Properties
IUPAC Name |
1-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-17-7-13(14-8-17)21(19,20)16-10-3-4-11-9(6-10)2-5-12(18)15-11/h3-4,6-8,16H,2,5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSNYFDFRYLXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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